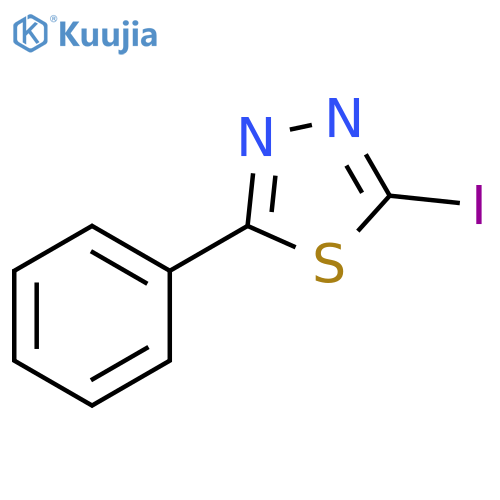Cas no 1461714-16-8 (2-iodo-5-phenyl-1,3,4-thiadiazole)

1461714-16-8 structure
商品名:2-iodo-5-phenyl-1,3,4-thiadiazole
2-iodo-5-phenyl-1,3,4-thiadiazole 化学的及び物理的性質
名前と識別子
-
- 2-iodo-5-phenyl-1,3,4-thiadiazole
- 1,3,4-Thiadiazole, 2-iodo-5-phenyl-
-
- インチ: 1S/C8H5IN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H
- InChIKey: IFVKWGPPUVZVRY-UHFFFAOYSA-N
- ほほえんだ: S1C(C2=CC=CC=C2)=NN=C1I
計算された属性
- せいみつぶんしりょう: 287.922
- どういたいしつりょう: 287.922
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54A^2
2-iodo-5-phenyl-1,3,4-thiadiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-119090-0.1g |
2-iodo-5-phenyl-1,3,4-thiadiazole |
1461714-16-8 | 93% | 0.1g |
$248.0 | 2023-06-08 | |
| Enamine | EN300-119090-100mg |
2-iodo-5-phenyl-1,3,4-thiadiazole |
1461714-16-8 | 93.0% | 100mg |
$248.0 | 2023-10-03 | |
| Enamine | EN300-119090-2500mg |
2-iodo-5-phenyl-1,3,4-thiadiazole |
1461714-16-8 | 93.0% | 2500mg |
$1399.0 | 2023-10-03 | |
| 1PlusChem | 1P01A3BH-1g |
2-iodo-5-phenyl-1,3,4-thiadiazole |
1461714-16-8 | 93% | 1g |
$945.00 | 2024-06-20 | |
| 1PlusChem | 1P01A3BH-10g |
2-iodo-5-phenyl-1,3,4-thiadiazole |
1461714-16-8 | 93% | 10g |
$3856.00 | 2024-06-20 | |
| 1PlusChem | 1P01A3BH-100mg |
2-iodo-5-phenyl-1,3,4-thiadiazole |
1461714-16-8 | 93% | 100mg |
$358.00 | 2024-06-20 | |
| Enamine | EN300-119090-1000mg |
2-iodo-5-phenyl-1,3,4-thiadiazole |
1461714-16-8 | 93.0% | 1000mg |
$714.0 | 2023-10-03 | |
| Enamine | EN300-119090-2.5g |
2-iodo-5-phenyl-1,3,4-thiadiazole |
1461714-16-8 | 93% | 2.5g |
$1399.0 | 2023-06-08 | |
| Enamine | EN300-119090-10.0g |
2-iodo-5-phenyl-1,3,4-thiadiazole |
1461714-16-8 | 93% | 10g |
$3069.0 | 2023-06-08 | |
| Enamine | EN300-119090-5.0g |
2-iodo-5-phenyl-1,3,4-thiadiazole |
1461714-16-8 | 93% | 5g |
$2070.0 | 2023-06-08 |
2-iodo-5-phenyl-1,3,4-thiadiazole 関連文献
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
1461714-16-8 (2-iodo-5-phenyl-1,3,4-thiadiazole) 関連製品
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
